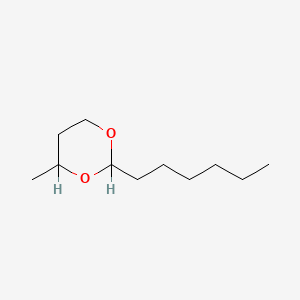

2-Hexyl-4-methyl-1,3-dioxane

Description

Historical Development of 1,3-Dioxane (B1201747) Research

The study of 1,3-dioxanes, a class of six-membered heterocyclic acetals, has a rich history intertwined with the development of conformational analysis in organic chemistry. While the first synthesis of a 1,4-dioxane (B91453) occurred in 1863, the focused investigation into 1,3-dioxanes gained significant momentum later. itrcweb.orgslenvironment.com A pivotal moment in 1,3-dioxane research was the pioneering work of E. L. Eliel, which established these compounds as powerful models for studying conformational effects. acs.orgresearchgate.net His classical studies demonstrated the utility of substituted 1,3-dioxanes in evaluating and understanding steric, electrostatic, and stereoelectronic interactions. acs.org

Initially, much of the interest in 1,3-dioxanes centered on their role as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols in organic synthesis. thieme-connect.de The first application of a 1,3-dioxane for protection was in the context of carbohydrate chemistry, specifically for the 4- and 6-hydroxy groups in pyranoses. thieme-connect.de Their stability under basic, reductive, or oxidative conditions, coupled with their lability towards acids, made them ideal for this purpose. thieme-connect.de

Over the decades, the scope of 1,3-dioxane research has expanded significantly. Beyond their use as protecting groups, they have become instrumental in studying fundamental chemical principles. The conformational preferences of 1,3-dioxanes, which preferentially adopt a chair-like conformation similar to cyclohexanes, have been a subject of intense study. thieme-connect.de The presence of two oxygen atoms in the ring, with their shorter C-O bond lengths compared to C-C bonds, leads to more pronounced diaxial interactions, influencing the thermodynamic preference for equatorial substituents at the C2 position. thieme-connect.de

More recent developments have seen the application of 1,3-dioxane chemistry in new areas, such as in situ polymerization for solid-state lithium batteries. acs.org Poly(1,3-dioxane) (PDOL) has shown potential in these applications due to its ability to protect the lithium anode and its high ionic conductivity at room temperature. acs.org

Academic Significance of Substituted 1,3-Dioxanes in Organic Chemistry

The academic significance of substituted 1,3-dioxanes lies in their utility as probes for a variety of chemical phenomena. Their rigid, chair-like conformation provides a well-defined framework for studying the effects of substituent groups on molecular geometry and reactivity.

Conformational Analysis: Substituted 1,3-dioxanes are exemplary models for conformational analysis. researchgate.net The introduction of substituents at various positions on the ring allows for the detailed study of:

A-values: The conformational preference of a substituent for the equatorial position over the axial position.

Gauche Effects: Attractive and repulsive interactions between adjacent substituents. researchgate.net

Anomeric Effect: In 2-alkoxy-1,3-dioxanes, the axial position for the alkoxy group is stabilized by this effect. thieme-connect.de

Stereoelectronic Effects: The influence of the orientation of electron pairs on molecular conformation and reactivity. researchgate.net

Protecting Groups: The use of 1,3-dioxanes as protecting groups for carbonyls and 1,3-diols remains a cornerstone of organic synthesis. thieme-connect.deijapbc.com This application allows for selective chemical transformations at other sites in a complex molecule without affecting the protected functional group.

Asymmetric Synthesis: Chiral 1,3-dioxanes, derived from chiral 1,3-diols, are valuable auxiliaries in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.

Fragrance and Flavor Chemistry: Certain substituted 1,3-dioxanes are known for their fragrance properties. researchgate.net The specific arrangement of substituents on the dioxane ring can give rise to a variety of scents. For instance, 2-(1-methylbutyl)-5-methyl-5-propyl-1,3-dioxane is described as having a fragrance of tulip flower with a green, oily texture. researchgate.net This has spurred research into the synthesis of novel 1,3-dioxanes as potential fragrance ingredients.

Research on 2-Hexyl-4-methyl-1,3-dioxane

The compound this compound fits within the broader context of substituted 1,3-dioxanes, particularly those with applications in fragrance chemistry. Research has included its synthesis via the acid-catalyzed acetalization of heptanal (B48729) with 1,3-butanediol. researchgate.netresearchgate.netnih.gov This reaction is a classic example of 1,3-dioxane formation.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C11H22O2 |

| Molecular Weight | 186.29 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Methyl-2-hexyl-1,3-dioxane, Heptanal, cyclic 1-methyltrimethylene acetal (B89532) |

| CAS Number | 3080-69-1 |

Data sourced from PubChem nih.gov

Further research has focused on optimizing the synthesis of such fragrant cyclic acetals, exploring different catalysts and reaction conditions to achieve high conversion and selectivity. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-4-methyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-11-12-9-8-10(2)13-11/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAXQUXICKDLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1OCCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883944 | |

| Record name | 1,3-Dioxane, 2-hexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3080-69-1 | |

| Record name | 2-Hexyl-4-methyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3080-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2-hexyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003080691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-4-methyl-1,3-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane, 2-hexyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 2-hexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyl-4-methyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hexyl 4 Methyl 1,3 Dioxane

Acetalization Reactions in 1,3-Dioxane (B1201747) Synthesis

Acetalization is a cornerstone of organic synthesis, often employed for the protection of carbonyl groups. The formation of the 1,3-dioxane ring system is a specific application of this reaction, providing a stable cyclic acetal (B89532). thieme-connect.de 1,3-Dioxanes are generally stable in basic, reductive, or oxidative conditions but are sensitive to acids, which allows for their use as protecting groups that can be readily removed. thieme-connect.de

Condensation Reactions of Diols with Aldehydes

The most direct and common method for synthesizing 2-Hexyl-4-methyl-1,3-dioxane is the acid-catalyzed condensation of heptanal (B48729) with 1,3-butanediol. organic-chemistry.org This reaction is an equilibrium process. To drive the reaction toward the formation of the desired acetal, the water generated during the reaction must be continuously removed. organic-chemistry.org A standard laboratory technique to achieve this is the use of a Dean-Stark apparatus, often with toluene as the azeotroping solvent. organic-chemistry.org

The reaction mechanism begins with the protonation of the carbonyl oxygen of heptanal by an acid catalyst. This activation step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of 1,3-butanediol. This initial attack forms a hemiacetal intermediate.

Ring Closure Strategies for 1,3-Dioxane Formation

Following the formation of the hemiacetal, the key ring-closing step occurs. The second hydroxyl group of the 1,3-butanediol molecule attacks the same carbon atom in an intramolecular fashion. For this to happen, the hydroxyl group of the hemiacetal is first protonated by the acid catalyst, converting it into a good leaving group (water). As the water molecule departs, the second hydroxyl group attacks the resulting carbocation, leading to the formation of the six-membered 1,3-dioxane ring. researchgate.net The final step is the deprotonation of the cyclic oxonium ion to regenerate the acid catalyst and yield the final product, this compound.

Catalysis in this compound Synthesis

The choice of catalyst is crucial for the efficiency of 1,3-dioxane synthesis. Both homogeneous and heterogeneous acid catalysts are employed, each with distinct advantages and applications.

Homogeneous Acid Catalysis (e.g., p-Toluenesulfonic Acid)

Homogeneous acid catalysts, which are soluble in the reaction medium, are widely used for acetalization. p-Toluenesulfonic acid (p-TSA) is a strong, non-corrosive, and easy-to-handle solid organic acid that is a common and effective catalyst for this transformation. fiveable.mescielo.org.za It readily protonates the carbonyl group, facilitating the nucleophilic addition of the diol. fiveable.me The traditional procedure involves refluxing the aldehyde and diol in a solvent like toluene with a catalytic amount of p-TSA, allowing for the azeotropic removal of water. organic-chemistry.org While effective, homogeneous catalysts can be difficult to separate from the product mixture, potentially leading to purification challenges and catalyst waste. ijsdr.org

| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |

| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | Reflux in toluene with Dean-Stark trap | High efficiency, readily available, strong acid fiveable.mescielo.org.za | Difficult to separate from product, corrosive potential ijsdr.org |

Heterogeneous Acid Catalysis Development (e.g., Montmorillonite (B579905) K-10, Zeolite Beta, Carbon-Based Acids)

To overcome the drawbacks of homogeneous catalysts, significant research has focused on developing solid acid catalysts. These heterogeneous catalysts are insoluble in the reaction medium, allowing for easy separation by simple filtration and potential for reuse, which aligns with the principles of green chemistry. nih.gov

Montmorillonite K-10: This acidic clay is an eco-friendly and low-cost heterogeneous catalyst that has proven effective in various organic reactions, including acetalization. rsc.orgresearchgate.net Its layered silicate structure contains both Brønsted and Lewis acid sites that can catalyze the reaction efficiently, often under milder conditions and sometimes even in the absence of a solvent. rsc.org

Zeolite Beta: Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acidic sites. nih.gov H-Beta zeolite, a large-pore zeolite, is a potent solid acid catalyst for numerous petrochemical and chemical processes. nih.govmdpi.com Its three-dimensional pore system allows access for bulky molecules, making it a suitable candidate for catalyzing the condensation of heptanal and 1,3-butanediol.

Carbon-Based Acids: These materials are prepared by sulfonating incompletely carbonized organic materials, such as glucose, cellulose, or rice straw. mdpi.commdpi.com This process creates a stable carbon matrix functionalized with strongly acidic sulfonic acid (-SO₃H) groups. mdpi.com These catalysts are gaining attention due to their high stability, strong acidity, and derivation from renewable biomass sources. mdpi.combohrium.com

| Catalyst | Type | Key Features | Advantages |

| Montmorillonite K-10 | Heterogeneous (Clay) | Contains Brønsted and Lewis acid sites rsc.org | Low cost, eco-friendly, reusable, mild reaction conditions nih.govrsc.org |

| Zeolite Beta | Heterogeneous (Zeolite) | Strong acidity, defined pore structure nih.govmdpi.com | High thermal stability, shape selectivity, reusable nih.gov |

| Carbon-Based Solid Acids | Heterogeneous (Functionalized Carbon) | Strong -SO₃H acid sites on a stable carbon matrix mdpi.com | High stability, derived from renewable sources, reusable mdpi.combohrium.com |

Green Chemistry Approaches in Catalytic Acetalization

The development of sustainable synthetic methods is a major focus in modern chemistry. For acetalization reactions, green approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. The use of heterogeneous catalysts like clays, zeolites, and carbon-based acids is a primary green strategy, as it simplifies product purification and allows for catalyst recycling. rsc.orgresearchgate.net

Other green innovations include performing reactions under solvent-free conditions, which minimizes volatile organic compound (VOC) emissions and waste. researchgate.net Furthermore, novel catalytic systems are being explored, such as photo-organocatalytic methods that use light energy to drive the reaction under neutral conditions, thus avoiding the use of strong acids altogether. rsc.org These approaches represent a significant step towards more environmentally responsible chemical manufacturing.

Optimization of Reaction Parameters for Yield and Selectivity

The synthesis of 2,4-disubstituted 1,3-dioxanes, such as this compound, is an equilibrium-driven process. The optimization of reaction parameters is therefore crucial to shift the equilibrium towards the product, thereby maximizing yield and minimizing side reactions. Key parameters that are typically investigated include the choice and loading of the catalyst, reaction temperature, solvent, and methods for water removal.

The reaction is generally catalyzed by a Brønsted or Lewis acid. While various catalysts can be employed, their efficiency and the optimal loading require empirical determination. For instance, in the synthesis of 1,3-dioxane-4,6-diones, the catalytic loading of boric acid was optimized, with results indicating that a specific molar percentage provides the highest yield in the shortest time. heteroletters.org A similar approach would be necessary for the target compound, titrating the amount of an acid catalyst like p-toluenesulfonic acid (PTSA) or a solid acid catalyst to find the ideal balance between reaction rate and catalyst-driven decomposition. heteroletters.orgthieme-connect.de

Temperature plays a significant role in both the rate of reaction and the position of the equilibrium. Studies on the formation of related dioxane structures show that increasing temperature can enhance the conversion of starting materials. mdpi.com However, excessively high temperatures may lead to degradation or the formation of byproducts. Therefore, a systematic study of temperature effects is essential. For example, in the fluorination of a 1,3-dioxane derivative, reaction conditions were optimized by testing various temperatures, with -78 °C being optimal to prevent degradation. academie-sciences.fr

The choice of solvent and the method for removing the water byproduct are also critical. Solvents like benzene or toluene are often used to facilitate the azeotropic removal of water using a Dean-Stark apparatus. thieme-connect.de Alternatively, chemical water scavengers such as trimethyl orthoformate can be employed, which often allows for milder reaction conditions. thieme-connect.de The concentration of the reactants in the chosen solvent can also impact the reaction outcome, with an optimal concentration maximizing the product yield. academie-sciences.fr

The following interactive table summarizes optimization data from the synthesis of a 3,5-disubstituted isoxazole bearing a 1,3-dioxane moiety, illustrating how systematic variation of parameters can lead to improved yields. These principles are directly applicable to optimizing the synthesis of this compound.

| Entry | Base (equiv) | Concentration (mol/L) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3.5 | 0.1 | THF | -78 | 47 |

| 2 | 1.2 | 0.1 | THF | -78 | 60 |

| 3 | 1.2 | 0.2 | THF | -78 | 68 |

| 4 | 1.2 | 0.4 | THF | -78 | 75 |

| 5 | 1.2 | 0.6 | THF | -78 | 71 |

| 6 | 1.2 | 0.4 | Et₂O | -78 | <20 (conversion) |

| 7 | 1.2 | 0.4 | THF | -40 | Degradation |

Stereoselective Approaches in this compound Synthesis

The structure of this compound contains two chiral centers at the C2 and C4 positions of the dioxane ring. Consequently, four stereoisomers exist as two diastereomeric pairs of enantiomers (cis and trans). The development of stereoselective synthetic methods is therefore of high importance to access specific, stereochemically pure isomers.

Chiral Auxiliary Strategies in Cyclic Acetal Formation

A primary strategy for inducing stereoselectivity in the synthesis of 1,3-dioxanes is the use of a chiral auxiliary. thieme-connect.de This approach involves incorporating a stereogenic element into one of the starting materials to direct the formation of a specific stereoisomer. In the context of this compound, the most direct application of this strategy is the use of an enantiomerically pure form of 1,3-butanediol.

By reacting heptanal with either (R)-1,3-butanediol or (S)-1,3-butanediol, the chirality at the C4 position of the resulting 1,3-dioxane is fixed. The subsequent cyclization reaction, involving the nucleophilic attack of the second hydroxyl group onto the protonated aldehyde, can then proceed with a certain degree of diastereoselectivity, favoring either the cis or trans product. The inherent chirality of the diol creates a chiral environment that influences the trajectory of the ring-closing step, leading to a preferential formation of one diastereomer over the other. Chiral 1,3-diols such as (2S,4S)-pentane-2,4-diol and (S)-butane-1,3-diol are well-established chiral auxiliaries for this purpose in asymmetric synthesis. thieme-connect.de After the chiral 1,3-dioxane is used in subsequent synthetic steps, the auxiliary can be cleaved to reveal the desired chiral product. thieme-connect.de

Asymmetric Catalysis in 1,3-Dioxane Synthesis

A more advanced and atom-economical approach to stereocontrol is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantioenriched product from achiral or racemic starting materials.

For the synthesis of 1,3-dioxanes, this can be achieved through the use of chiral Brønsted acid catalysts. Research has demonstrated the development of chiral phosphoric acid catalysts for the enantioselective construction of 1,3-dioxanes through a cascade reaction. rsc.org In such a system, the chiral catalyst would coordinate with the starting materials (heptanal and achiral 1,3-butanediol) to create a structured, chiral transition state. This controlled environment directs the acetalization reaction to proceed along a specific stereochemical pathway, resulting in the formation of one enantiomer in excess.

Another potential avenue is the use of chiral metal-based Lewis acid catalysts. Bimetallic catalytic systems, for example involving Rh(II) and Sm(III) complexes, have been successfully applied to the asymmetric synthesis of related cyclic acetals like dihydro-1,3-dioxepines. nih.gov Such a catalyst could activate the aldehyde and orchestrate the spatial arrangement of the reacting partners to achieve high levels of enantioselectivity. While the development of a bespoke catalytic system for this compound would require significant research, these examples demonstrate the feasibility of asymmetric catalysis in controlling the stereochemistry of 1,3-dioxane formation. rsc.orgnih.gov

The following table presents data on the use of a chiral catalyst in the asymmetric synthesis of 1,3-dioxoles, a related oxygen heterocycle, showcasing how different chiral ligands on a rhodium catalyst can influence both yield and enantiomeric excess (e.e.).

| Entry | Catalyst | Yield (%) | e.e. (%) |

|---|---|---|---|

| 1 | Rh₂(S-DOSP)₄ | 55 | 28 |

| 2 | Rh₂(S-PTAD)₄ | 60 | 45 |

| 3 | Rh₂(S-BTPCP)₄ | 62 | 80 |

| 4 | Rh₂(R-BTPCP)₄ | 65 | -81 |

| 5 | Rh₂(S-TCPTAD)₄ | 71 | 85 |

Chemical Reactivity and Transformation Pathways of 2 Hexyl 4 Methyl 1,3 Dioxane

Ring Stability and Hydrolytic Pathways

The stability of the 1,3-dioxane (B1201747) ring is most notably challenged by acidic conditions, which promote hydrolytic cleavage. This process is a reversible reaction, and in the presence of excess water, the equilibrium is driven towards the formation of the parent carbonyl compound (heptanal) and the 1,3-diol (1,3-butanediol). organicchemistrytutor.comchemguide.co.uk

The acid-catalyzed hydrolysis of 2-Hexyl-4-methyl-1,3-dioxane, like most acetals, proceeds predominantly through an A-1 (unimolecular) mechanism. chemistrysteps.comsci-hub.se This multi-step process is initiated by the protonation of one of the ring's oxygen atoms by a hydronium ion (H₃O⁺), the active catalyst in aqueous acidic solutions. chemguide.co.ukyoutube.com

The key steps of the A-1 mechanism are:

Protonation: A rapid and reversible protonation of a ring oxygen atom converts it into a good leaving group. chemistrysteps.comyoutube.com

Ring Cleavage: This is the rate-determining step, involving the unimolecular cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. sci-hub.se The positive charge is delocalized between the carbon atom at the C2 position and the adjacent oxygen atom. chemguide.co.ukyoutube.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation. chemistrysteps.comyoutube.com

Deprotonation: A final proton transfer to a water molecule yields a hemiacetal intermediate. youtube.com

The substituents on the 1,3-dioxane ring have a pronounced effect on the rate of hydrolysis. The stability of the oxocarbenium ion formed during the rate-determining step is a critical factor.

C2-Hexyl Group: The hexyl group at the C2 position is an electron-donating alkyl group. It helps to stabilize the adjacent positive charge in the oxocarbenium ion intermediate through an inductive effect. This stabilization lowers the activation energy of the rate-determining step, leading to an increased rate of hydrolysis compared to unsubstituted or electron-withdrawn 2-substituted 1,3-dioxanes. nih.gov Studies on similar acetal (B89532) systems have demonstrated that electron-donating groups significantly accelerate hydrolysis. nih.govacs.org

C4-Methyl Group: Substituents on the C4 and C6 positions influence the ring's conformation, which is preferentially a chair-like structure. thieme-connect.de The methyl group at C4 can introduce steric hindrance that may slightly affect the rate of approach of the acid catalyst or the solvation of the intermediate. thieme-connect.de Furthermore, substitution at the carbon backbone of the diol portion (C4, C5, C6) has been shown to deactivate the acetal towards hydrolysis. thieme-connect.de

Relative Hydrolysis Rates of Substituted Dioxanes

Illustrative data on how substituents affect the hydrolysis rate of 1,3-dioxanes under acidic conditions. Rates are relative to a baseline compound.

| Compound | Substitution Pattern | Expected Electronic/Steric Effect | Relative Rate (Illustrative) |

|---|---|---|---|

| 2-Phenyl-1,3-dioxane | C2-Aryl | Electronic effects from phenyl ring substituents dominate. | Variable |

| 2,2-Dimethyl-1,3-dioxane | C2-Dialkyl (Ketal) | Stabilization of tertiary carbocation. | Faster than acetals |

| This compound | C2-Alkyl, C4-Alkyl | C2-Alkyl group accelerates; C4-Alkyl group may slightly decelerate due to sterics. | Faster than unsubstituted |

| 5,5-Dimethyl-1,3-dioxane | C5-Dialkyl | Steric deactivation towards hydrolysis. | Slower |

The solvent plays a crucial role in the hydrolysis of acetals. The A-1 mechanism involves the formation of charged intermediates, namely the protonated acetal and the oxocarbenium ion. sci-hub.se Polar protic solvents, such as water and alcohol-water mixtures, are effective at stabilizing these charged species through solvation, thereby facilitating the reaction. core.ac.ukacs.org Increasing the water content in binary solvent systems (e.g., ethanol-water or dioxane-water) generally leads to an increase in the hydrolysis rate, not only because water is a reactant but also due to the increased polarity of the medium which better solvates the transition state. ias.ac.in

Nucleophilic Substitution Reactions of the 1,3-Dioxane Ring

Under neutral or basic conditions, the 1,3-dioxane ring is highly stable and generally unreactive towards nucleophiles. thieme-connect.deorganic-chemistry.org The carbon atoms of the ring are not sufficiently electrophilic, and the alkoxy groups are poor leaving groups.

However, in the presence of an acid catalyst, the ring can be opened to form the same oxocarbenium ion intermediate generated during hydrolysis. This electrophilic intermediate can then be trapped by other nucleophiles besides water. nih.gov For instance, reaction with an alcohol in acidic conditions would lead to a transacetalization reaction. Reactions with stronger nucleophiles are less common but would follow a similar pathway of acid-catalyzed ring activation followed by nucleophilic attack.

Oxidative Transformations of this compound

The 1,3-dioxane ring is generally resistant to mild oxidizing agents such as those based on high-valent chromium (e.g., PCC, PDC). organic-chemistry.org However, the ring can be cleaved under more forceful oxidative conditions. The outcome of the oxidation is highly dependent on the reagents used.

Strong Oxidants: Treatment with strong oxidizing agents, particularly in the presence of Lewis acids which enhance the ring's sensitivity, can lead to oxidative cleavage. organic-chemistry.org This can result in the formation of ester derivatives. For example, the oxidation of various acetals with molecular oxygen catalyzed by N-hydroxyphthalimide (NHPI) and Co(OAc)₂ has been shown to produce esters. organic-chemistry.org

Radical Oxidation: While not a common synthetic transformation, studies on the gas-phase oxidation of the parent 1,3-dioxane by hydroxyl radicals show that the reaction proceeds via hydrogen abstraction, primarily from the C2 and C4/C6 positions, leading to ring-opened products. For this compound, the C2 position would be particularly susceptible to hydrogen abstraction due to the stabilizing effect of the two adjacent oxygen atoms on the resulting radical.

Reductive Transformations of this compound

While stable to many reducing agents, the 1,3-dioxane ring can undergo reductive cleavage (hydrogenolysis) in the presence of a combined reagent system of a hydride source and a Lewis acid, most commonly lithium aluminum hydride (LiAlH₄) and aluminum trichloride (AlCl₃). acs.orgcdnsciencepub.com

The mechanism involves the coordination of the Lewis acid (AlCl₃) to one of the ring oxygen atoms, which facilitates the cleavage of the C-O bond to form an oxocarbenium ion. This intermediate is then rapidly reduced by a hydride ion (H⁻) from LiAlH₄. cdnsciencepub.com The reaction ultimately opens the ring to yield a mono-protected 1,3-diol, which is a hydroxy ether. acs.org

For an unsymmetrically substituted dioxane like this compound, the ring opening can be regioselective. The cleavage can occur at either the O1-C2 or C2-O3 bond, and the subsequent hydride attack leads to two possible regioisomeric hydroxy ether products. The regioselectivity is influenced by steric and electronic factors, as well as the specific reagent combination used. acs.orgresearchgate.net For instance, reagents like LiAlH₄–AlCl₃ often favor cleavage that results in the formation of the more stable primary ether, while other systems can yield the alternative regioisomer. acs.org

Reagents for Reductive Cleavage of 1,3-Dioxanes

A summary of common reagent systems for the regioselective reductive ring opening of 1,3-dioxane acetals and their typical outcomes.

| Reagent System | Typical Regioselectivity/Outcome | Reference |

|---|---|---|

| LiAlH₄ – AlCl₃ | Generally provides the 4-O-benzyl ether from 4,6-O-benzylidene acetals (cleavage at O6). | acs.org |

| NaBH₃CN – HCl | Generally provides the 6-O-benzyl ether from 4,6-O-benzylidene acetals (cleavage at O4). | acs.orgresearchgate.net |

| DIBAL-H | Cleavage often occurs at the least sterically hindered oxygen. | researchgate.net |

| Et₃SiH – Lewis Acid (e.g., BF₃·OEt₂) | Can provide high regioselectivity, often favoring the 6-O-ether product. | acs.org |

Ring-Opening Reactions of the 1,3-Dioxane System

The chemical reactivity of this compound is largely defined by the 1,3-dioxane functional group, which is a cyclic acetal. While generally stable under neutral and basic conditions, the six-membered ring is susceptible to cleavage under specific catalytic conditions, leading to a variety of transformation products. The principal ring-opening pathways involve acid-catalyzed hydrolysis and reductive cleavage with hydride reagents. thieme-connect.de

Acid-Catalyzed Hydrolysis

The most characteristic ring-opening reaction for 1,3-dioxanes is acid-catalyzed hydrolysis. This reaction effectively reverses the acetal formation, cleaving the two C-O bonds within the ring to yield the parent carbonyl compound and 1,3-diol. For this compound, this process yields heptanal (B48729) and 1,3-butanediol.

The reaction proceeds via a well-established mechanism initiated by the protonation of one of the ring oxygen atoms by an acid catalyst (e.g., H₃O⁺). This is followed by the rate-determining cleavage of a carbon-oxygen bond, which opens the ring to form a resonance-stabilized oxocarbenium ion. A subsequent nucleophilic attack by a water molecule on this intermediate, followed by deprotonation, leads to a hemiacetal which rapidly decomposes to the final, stable products.

The rate of hydrolysis is highly dependent on the pH of the medium. Studies on analogous cyclic acetals, such as 2-ethyl-4-methyl-1,3-dioxolane, have shown that hydrolysis occurs on the order of hours at a pH of 3, while the structure is significantly more stable at neutral or alkaline pH. researchgate.net

| Reactant | Reagents/Conditions | Products |

| This compound | Aqueous Acid (e.g., H₃O⁺) | Heptanal |

| 1,3-Butanediol |

Reductive Ring Cleavage

A second major transformation pathway is the reductive cleavage, or hydrogenolysis, of the dioxane ring. This reaction is typically carried out using a combination of a Lewis acid, such as aluminum chloride (AlCl₃), and a hydride reducing agent, most commonly lithium aluminum hydride (LiAlH₄). cdnsciencepub.com This process opens the dioxane ring to form a mono-ether of 1,3-butanediol.

Unlike hydrolysis, which cleaves both C-O acetal bonds, reductive cleavage is a regioselective process that breaks only one of the C2-O bonds, converting the acetal into a hydroxy ether. The direction of this ring-opening is significantly influenced by the substitution pattern on the dioxane ring. Research on the reductive cleavage of substituted 1,3-dioxolanes and 1,3-dioxanes has established principles that govern this regioselectivity. cdnsciencepub.comresearchgate.net

Electronic Effects : Electron-donating substituents at the C2 position, such as the hexyl group in the target molecule, are known to accelerate the rate of reductive cleavage by stabilizing the intermediate oxocarbenium ion. cdnsciencepub.com

Steric and Directing Effects : Substituents at the C4 position exert a strong directing influence on which C-O bond is cleaved. For 4-alkyl substituted systems, cleavage occurs predominantly at the C2-O1 bond, which is distal to the C4 substituent. cdnsciencepub.com

Applying these principles to this compound, the methyl group at the C4 position directs the hydride attack to preferentially cleave the O1-C2 bond. This regioselectivity leads to the formation of 4-(heptyloxy)butan-2-ol as the major product.

| Substrate (Analogous Compounds) | Reagents | Major Product(s) | Key Research Findings |

| Substituted 1,3-Dioxolanes | LiAlH₄ / AlCl₃ | Hydroxy ethers | Electron-donating groups at C2 accelerate cleavage. Electron-donating groups at C4 direct cleavage to the remote C2-O1 bond. cdnsciencepub.com |

| Carbohydrate-derived Benzylidene Acetals (1,3-Dioxane type) | NaBH₃CN / Lewis Acid | Regioisomeric Benzyl Ethers | Demonstrates high regioselectivity in complex molecules, controlled by the choice of reagents and substrate structure. researchgate.net |

| cis-2-Ethyl-4-methyl-1,3-dioxolane | LiAlH₄ / AlCl₃ | 3-(Propoxy)butan-1-ol | The cis isomer is hydrogenolyzed ~10 times faster than the trans isomer, with cleavage highly favoring the C2-O1 bond. researchgate.net |

Stereochemistry and Conformational Analysis of 2 Hexyl 4 Methyl 1,3 Dioxane

Conformational Dynamics of the 1,3-Dioxane (B1201747) Ring System

Chair Conformation Stability and Inversion

Similar to cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation, which minimizes both torsional and angle strain. thieme-connect.deresearchgate.net This chair form is not static but undergoes a dynamic process of ring inversion, or "ring flipping," where one chair conformer converts into its mirror-image-like counterpart. researchgate.net During this inversion, the ring passes through higher-energy, more flexible forms such as twist-boat and boat conformations. researchgate.net

The energy barrier for the chair-to-twist conversion in 1,3-dioxane is lower than that in cyclohexane (approximately 4.9 kcal/mol compared to 5.7 kcal/mol for cyclohexane). thieme-connect.de This difference is attributed to the shorter C-O bond lengths (around 1.43 Å) compared to C-C bonds (around 1.54 Å) and the smaller C-O-C bond angle, which reduces torsional strain in the transition states leading to the twist form. thieme-connect.de Despite the lower barrier, the chair conformation remains the global energy minimum and is the most populated conformation at room temperature. researchgate.net

Influence of Hexyl and Methyl Substituents on Conformational Preferences (e.g., Axial/Equatorial Equilibria)

The introduction of substituents on the 1,3-dioxane ring, such as the hexyl group at the C2 position and the methyl group at the C4 position in 2-Hexyl-4-methyl-1,3-dioxane, significantly influences the equilibrium between the two possible chair conformers. In a ring flip, axial substituents become equatorial and vice versa. youtube.com The relative stability of these conformers is primarily dictated by the steric bulk of the substituents and their interactions with the rest of the ring.

Generally, substituents prefer to occupy the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. youtube.comchemistrysteps.com An axial substituent experiences steric repulsion from the axial hydrogens (or other substituents) on the same side of the ring. chemistrysteps.com For the this compound molecule, there are two possible stereoisomers: cis and trans.

In the cis isomer, both the 2-hexyl and 4-methyl groups are on the same side of the ring. The diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of severe 1,3-diaxial interactions. libretexts.org In the trans isomer, the substituents are on opposite sides of the ring. This leads to two chair conformers where one group is axial and the other is equatorial. The preferred conformation will have the larger group (hexyl) in the equatorial position to minimize steric strain. libretexts.org

Table 1: Estimated Conformational Free Energy (A-values) for Substituents on the 1,3-Dioxane Ring

| Substituent | Position | Approximate A-value (kcal/mol) |

| Methyl | C4 | ~2.9 |

| Alkyl (large) | C2 | > 4.0 |

Note: These are generalized values for similar substituents, providing a qualitative understanding of the conformational preferences in this compound.

Non-Bonded Interactions and Steric Effects in 1,3-Dioxanes

The presence of oxygen atoms in the 1,3-dioxane ring alters the geometry compared to cyclohexane. The shorter C-O bonds lead to a puckering of the ring in the O-C-O region, which in turn increases the severity of 1,3-diaxial interactions between a substituent at C2 and axial substituents at C4 and C6. thieme-connect.de Consequently, there is a strong thermodynamic preference for substituents at the C2 position to be in the equatorial orientation. thieme-connect.de

In this compound, the primary non-bonded interactions are these 1,3-diaxial steric repulsions. In the conformer where the hexyl group is axial, it would experience significant steric strain from the axial hydrogen at C4 and C6. Similarly, an axial methyl group at C4 would interact unfavorably with the axial hydrogen at C2 and C6. These repulsive forces are the main drivers for the strong preference for equatorial substitution.

Hyperconjugative Interactions and Conformational Energies

Beyond classical steric effects, stereoelectronic interactions, such as hyperconjugation, play a crucial role in determining conformational energies. rsc.org Hyperconjugation involves the delocalization of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ*).

In the 1,3-dioxane ring, several types of hyperconjugative interactions are at play. One significant interaction is the anomeric effect, which is a type of negative hyperconjugation. rsc.org This involves the donation of electron density from the p-type lone pair of an oxygen atom to the antibonding orbital of an adjacent axial C-H or C-C bond (n → σ*). acs.orgacs.orgresearchgate.net This interaction stabilizes the conformation where the substituent is axial, but it is generally not strong enough to overcome the steric destabilization for bulky alkyl groups.

Experimental Techniques for Conformational Analysis

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules like this compound. nih.gov At room temperature, the ring inversion of 1,3-dioxanes is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. docbrown.info

However, by lowering the temperature, the rate of ring inversion can be slowed down. At a sufficiently low temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and then, at even lower temperatures (the "freeze-out" temperature), resolve into distinct signals. acs.org This phenomenon is the basis of Dynamic NMR (DNMR) spectroscopy.

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the ring inversion process.

Table 2: Typical NMR Spectral Data for Conformational Analysis of Substituted 1,3-Dioxanes

| Parameter | Description | Typical Value/Observation |

| Chemical Shift (δ) | The position of a signal in the NMR spectrum. Axial and equatorial protons have different chemical shifts. docbrown.infodocbrown.info | Axial protons are typically shielded (upfield) compared to equatorial protons. |

| Coupling Constant (J) | Measures the interaction between neighboring nuclei. The magnitude of J depends on the dihedral angle between the coupled protons. | Large J-values (e.g., Jaa ≈ 10-13 Hz) are observed for axial-axial couplings, while smaller values are seen for axial-equatorial and equatorial-equatorial couplings (Jae, Jee ≈ 2-5 Hz). |

| Coalescence Temperature (Tc) | The temperature at which the signals for two interconverting sites merge into a single broad peak. | Can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. |

| Nuclear Overhauser Effect (NOE) | Measures the transfer of nuclear spin polarization from one nucleus to another through space. mdpi.com | Can be used to determine the spatial proximity of atoms, confirming axial or equatorial positions of substituents. |

Through detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and NOE experiments, the relative configurations and predominant conformations of the cis and trans isomers of this compound can be unequivocally determined. thieme-connect.deresearchgate.net

X-ray Diffraction Studies of 1,3-Dioxane Derivatives

Research on various 2,4-disubstituted 1,3-dioxanes has consistently shown that the six-membered ring adopts a chair conformation in the solid state. This conformation is favored as it minimizes torsional and steric strain. The substituents on the ring can occupy either axial or equatorial positions. For this compound, the large hexyl group at the C2 position and the methyl group at the C4 position will have a significant impact on the conformational preference.

Generally, bulky substituents on a cyclohexane or a heterocyclic ring like 1,3-dioxane will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. Therefore, it is highly probable that in the solid state, both the hexyl group at C2 and the methyl group at C4 of this compound would be in equatorial positions. This would result in the cis-isomer, where both substituents are on the same side of the ring. The trans-isomer, with one substituent axial and the other equatorial, would likely be less stable due to steric hindrance.

The determination of bond lengths, bond angles, and torsional angles from X-ray diffraction data of analogous compounds allows for the construction of a detailed model of the most stable conformer. These experimental structures are also invaluable for validating and refining computational models.

Theoretical and Computational Methods in Stereochemistry

In the absence of direct experimental data for this compound, theoretical and computational methods are indispensable for predicting its stereochemical and conformational properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries and relative energies of different conformers of a molecule. For 1,3-dioxane derivatives, DFT calculations can map the potential energy surface, identifying the energy minima corresponding to stable conformers (like chair and twist-boat forms) and the transition states that connect them.

Studies on substituted 1,3-dioxanes have shown that the chair conformation is the global minimum on the potential energy surface. scispace.com The energy difference between the chair and the higher-energy twist-boat conformers can be calculated. For this compound, DFT calculations would be expected to show that the di-equatorial cis-isomer is the most stable conformer. The energy penalty for placing the hexyl or methyl group in an axial position can also be quantified.

Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.00 |

| 2,5-Twist | 5.19 ± 0.8 |

| 1,4-Twist | 6.19 ± 0.8 |

Data is representative of DFT calculations for the parent 1,3-dioxane and serves as an estimate for substituted derivatives. scispace.com

These calculations provide a detailed understanding of the conformational energy landscape, which is crucial for interpreting experimental results and predicting the dynamic behavior of the molecule in solution.

Molecular mechanics and quantum chemical simulations are computational techniques that provide insights into the dynamic behavior of molecules. Molecular mechanics employs classical physics to model the interactions between atoms, offering a computationally less expensive way to explore the conformational space of large molecules. Quantum chemical methods, such as ab initio calculations, provide more accurate results by solving the Schrödinger equation, albeit at a higher computational cost.

For this compound, molecular mechanics simulations can be used to explore a wide range of possible conformations and identify low-energy structures. These simulations can also provide information about the barriers to rotation around single bonds, such as those within the hexyl chain.

Quantum chemical simulations, including methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been used to study the conformational isomerization of 1,3-dioxane. researchgate.net These studies have elucidated the pathways for ring inversion, passing through various twist and boat transition states. The potential energy surface of 1,3-dioxane contains multiple minima, including the chair and enantiomeric flexible forms, separated by energy barriers. researchgate.net These computational approaches allow for a detailed investigation of the factors governing the stereochemistry and conformational preferences of substituted 1,3-dioxanes, providing a robust framework for understanding the behavior of this compound.

Advanced Analytical Techniques for Characterization and Quantification of 2 Hexyl 4 Methyl 1,3 Dioxane

Chromatographic Separation and Detection

Chromatographic techniques are fundamental for isolating 2-Hexyl-4-methyl-1,3-dioxane from complex matrices and for separating its stereoisomers. The choice between gas and liquid chromatography is typically dictated by the volatility of the analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds such as this compound. The method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. In a typical GC analysis, the compound is volatilized and passed through a capillary column, where it is separated from other components based on its boiling point and affinity for the column's stationary phase.

Due to the presence of two stereocenters, this compound exists as cis and trans isomers, which can often be separated under appropriate GC conditions, yielding distinct chromatographic peaks. The coupling of GC with a mass spectrometer allows for the generation of mass spectra for each eluting peak, confirming the compound's identity through its molecular weight and characteristic fragmentation pattern. Methods have been developed for the determination of related dioxane compounds in various matrices, demonstrating the robustness of GC-MS for this class of chemicals. researchgate.netresearchgate.netresearchgate.net For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for the target analyte. nih.govnj.gov

Table 1: Typical GC-MS Parameters for Dioxane Derivative Analysis This interactive table provides generalized parameters often used for the analysis of dioxane derivatives, which are applicable to this compound.

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Fused Silica (B1680970) Capillary (e.g., 30 m x 0.25 mm) with a nonpolar stationary phase (e.g., DB-5) | Provides efficient separation of volatile and semi-volatile organic compounds, including isomers. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Temperature Program | Initial 40-50°C, ramp 5-10°C/min to 250-300°C | A programmed temperature gradient ensures the separation of compounds with a wide range of boiling points. |

| Injection Mode | Split/Splitless | Allows for analysis of both high and trace concentration samples. |

| Detector | Mass Spectrometer (Electron Ionization) | Provides mass-to-charge ratio data for identification and structural elucidation. |

| MS Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan is used for qualitative identification; SIM is used for sensitive and selective quantification. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

While GC-MS is well-suited for volatile compounds, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for analyzing samples in complex liquid matrices or for compounds that may degrade at high temperatures. Given the moderate polarity of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method would be the most suitable approach for separation.

In this methodology, the sample is dissolved in a suitable solvent and injected into the LC system. Separation occurs on a nonpolar stationary phase column (e.g., C18) using a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separated components then enter the mass spectrometer. Tandem mass spectrometry (MS/MS) enhances specificity by selecting a specific parent ion, fragmenting it, and then detecting a characteristic daughter ion. This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, making it ideal for trace quantification in challenging matrices.

Spectroscopic Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.netomicsonline.org Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment of each nucleus in the molecule.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for each unique proton. The chemical shifts, signal multiplicities (splitting patterns), and integration values would allow for the assignment of protons to the hexyl chain, the methyl group, and the dioxane ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbons in the hexyl chain, the methyl group, and the three unique carbons of the dioxane ring. The chemical shifts for carbons in the 1,3-dioxane (B1201747) ring are well-characterized, typically appearing at approximately 94 ppm for the C2 carbon (acetal carbon), and around 67 ppm and 27 ppm for the other ring carbons, though these values are influenced by substituents. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table presents predicted chemical shifts based on the analysis of the 1,3-dioxane core and standard substituent effects.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 (acetal) | ~100-105 | Acetal (B89532) carbon, downfield shift due to two adjacent oxygen atoms and hexyl substituent. |

| C4 | ~70-75 | Methine carbon adjacent to one oxygen and bearing a methyl group. |

| C5 | ~35-40 | Methylene carbon in the ring. |

| C6 | ~60-65 | Methylene carbon adjacent to one oxygen. |

| Methyl (on C4) | ~20-25 | Standard alkyl methyl shift. |

| Hexyl Chain | ~14-40 | A series of signals corresponding to the six carbons of the hexyl group. |

Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly when coupled with GC, is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis. Under electron ionization (EI), this compound (molecular weight: 186.29 g/mol ) undergoes predictable fragmentation. epa.gov

The molecular ion peak ([M]⁺) at an m/z of 186 would be observed. Key fragmentation pathways would include the loss of the hexyl group ([M - 85]⁺) leading to a fragment at m/z 101, and cleavage of the dioxane ring. The fragmentation patterns of related hexyl compounds and dioxane structures provide a basis for predicting the mass spectrum. researchgate.netnih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound This interactive table outlines the expected major fragments in the electron ionization mass spectrum.

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 186 | [C11H22O2]⁺ | Molecular Ion ([M]⁺) |

| 171 | [M - CH3]⁺ | Loss of the methyl group from C4 |

| 101 | [C5H9O2]⁺ | Loss of the hexyl group ([M - C6H13]⁺) from C2 |

| 87 | [C4H7O2]⁺ | Cleavage of the dioxane ring |

| 55 | [C4H7]⁺ | Fragment from the hexyl chain |

Isotope Dilution Methodologies for Enhanced Accuracy

For highly accurate and precise quantification, especially in complex matrices like environmental or biological samples, isotope dilution analysis is the gold standard. A Stable Isotope Dilution Assay (SIDA) involves synthesizing an isotopically labeled version of the analyte, for example, this compound labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.gov

A known amount of this labeled internal standard is added to the sample at the beginning of the analytical procedure. The labeled standard is chemically identical to the native analyte and thus behaves the same way during extraction, cleanup, and chromatographic analysis. By measuring the ratio of the native analyte to the labeled standard using a mass spectrometer (e.g., GC-MS or LC-MS/MS), any losses incurred during sample preparation can be precisely corrected for. This methodology effectively eliminates errors arising from matrix effects and variations in extraction recovery, leading to highly accurate quantitative results. nj.govnih.gov

Sample Preparation Strategies for Analytical Challenges in the Analysis of this compound

The accurate characterization and quantification of this compound, particularly at trace levels in complex matrices, are predicated on the efficacy of the sample preparation strategy. The inherent physicochemical properties of this substituted dioxane, such as its presumed volatility and semi-polar nature, present distinct analytical challenges. These challenges include potential matrix interference, low concentrations in samples, and the need for clean extracts to ensure reliable instrumental analysis, primarily through gas chromatography (GC). Consequently, the development of robust sample preparation techniques is crucial for the successful analysis of this compound. While specific literature on this compound is limited, strategies employed for other structurally similar dioxanes and dioxolanes, which are also volatile or semi-volatile organic compounds, provide a strong foundation for developing effective methods. The primary goals of these strategies are to isolate the analyte from the sample matrix, concentrate it to detectable levels, and minimize the co-extraction of interfering substances.

The selection of an appropriate sample preparation method is contingent upon the sample matrix (e.g., environmental, consumer products, biological fluids), the concentration of the analyte, and the analytical instrumentation to be used. Key considerations include the method's extraction efficiency, selectivity, reproducibility, and the potential for analyte loss or degradation. For a compound like this compound, techniques that leverage its expected volatility, such as headspace analysis and solid-phase microextraction (SPME), are particularly relevant. Additionally, traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be adapted to suit the compound's properties.

Headspace Sampling Techniques

Headspace sampling is a powerful technique for the analysis of volatile and semi-volatile compounds in solid or liquid matrices. This method involves analyzing the vapor phase in equilibrium with the sample, which effectively separates the volatile analytes from non-volatile matrix components.

Static Headspace (SHS) Analysis: In SHS, a sample is placed in a sealed vial and heated to allow the volatile compounds, including this compound, to partition into the headspace. A portion of this vapor is then injected into the GC system. The efficiency of this technique is influenced by factors such as temperature, equilibration time, and the sample matrix. For analogous compounds like 1,4-dioxane (B91453), SHS-GC-MS has been successfully employed for its quantification in food additives. The optimization of parameters is critical and would involve a systematic evaluation of each to maximize the recovery of this compound.

Dynamic Headspace (Purge and Trap): For trace-level analysis, dynamic headspace analysis, also known as purge and trap, offers higher sensitivity. In this method, an inert gas is bubbled through the sample, purging the volatile analytes, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC. This technique is particularly useful for environmental samples where the concentration of this compound may be very low.

A hypothetical set of starting parameters for the optimization of a static headspace method for this compound, based on methods for similar compounds, is presented in the table below.

| Parameter | Range for Optimization | Rationale |

| Equilibration Temperature | 50 - 90 °C | To ensure efficient partitioning of the semi-volatile this compound into the headspace without causing thermal degradation. |

| Equilibration Time | 15 - 45 min | To allow the sample to reach equilibrium between the condensed and vapor phases. |

| Sample Volume | 1 - 5 mL (in a 20 mL vial) | To optimize the headspace-to-sample volume ratio for maximum sensitivity. |

| Matrix Modification | Addition of NaCl or Na2SO4 | To increase the ionic strength of aqueous samples, which can enhance the partitioning of semi-polar compounds into the headspace (salting-out effect). |

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that utilizes a fused silica fiber coated with a stationary phase to adsorb analytes from a sample. The fiber can be exposed to the headspace above the sample (HS-SPME) or directly immersed in a liquid sample. After extraction, the fiber is transferred to the GC injector for thermal desorption of the analytes.

Headspace SPME (HS-SPME): This is the most common approach for volatile and semi-volatile compounds and is highly applicable to this compound. The choice of fiber coating is critical and depends on the polarity of the analyte. For a molecule with an ether linkage and an alkyl chain, a fiber with mixed polarity would likely be most effective.

Research on other volatile compounds has shown the importance of optimizing several parameters for HS-SPME. A study on the volatile compounds in margarine, for instance, optimized fiber type, extraction temperature, and extraction time to maximize recovery. For the analysis of 1,4-dioxane in drinking water, an 85 µm Carboxen-PDMS fiber was found to be effective. nih.gov

The following table outlines key parameters and potential options for developing an HS-SPME method for this compound.

| Parameter | Options and Considerations |

| SPME Fiber Coating | - Polydimethylsiloxane (PDMS): For nonpolar compounds. - Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS): A trimodal phase for a wide range of volatiles. - Polyacrylate (PA): For polar analytes. |

| Extraction Temperature | 40 - 80 °C |

| Extraction Time | 20 - 60 min |

| Agitation | Stirring or sonication |

| Desorption Temperature | 240 - 270 °C |

Solvent-Based Extraction Techniques

Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting analytes from aqueous samples into an immiscible organic solvent. For a semi-polar compound like this compound, a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate (B1210297), would be a suitable choice. A study on the determination of 1,4-dioxane in cosmetic products found that ethyl acetate was the most efficient extracting solvent, with recoveries up to 99%. nih.govnih.gov The efficiency of LLE can be affected by factors such as the solvent-to-sample ratio, pH of the aqueous phase, and the number of extraction steps.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE. It involves passing a liquid sample through a cartridge containing a solid adsorbent. The analyte is retained on the sorbent, while the matrix components pass through. The analyte is then eluted with a small volume of an appropriate solvent. For this compound, a reversed-phase sorbent like C18 or a polymeric sorbent could be effective for extraction from aqueous matrices. The choice of elution solvent would need to be optimized to ensure complete recovery of the analyte.

The table below provides a comparative overview of the applicability of these sample preparation techniques for the analysis of this compound.

| Technique | Principle | Advantages | Disadvantages |

| Static Headspace (SHS) | Analysis of the vapor phase in equilibrium with the sample. | Simple, automatable, minimizes matrix effects. | Limited sensitivity for less volatile compounds. |

| Dynamic Headspace (Purge and Trap) | Purging of volatiles with an inert gas followed by trapping on a sorbent. | High sensitivity for trace analysis. | More complex instrumentation, potential for analyte breakthrough. |

| Headspace SPME (HS-SPME) | Adsorption of analytes onto a coated fiber from the headspace. | Solvent-free, combines extraction and preconcentration, high sensitivity. | Fiber cost and fragility, potential for competitive adsorption from matrix components. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, low cost. | Requires large volumes of organic solvents, can be labor-intensive, potential for emulsion formation. |

| Solid-Phase Extraction (SPE) | Retention of the analyte on a solid sorbent followed by elution. | High recovery and concentration factors, reduced solvent consumption compared to LLE, high selectivity. | Can be more expensive than LLE, method development can be time-consuming. |

Applications of 2 Hexyl 4 Methyl 1,3 Dioxane in Organic Synthesis

Strategic Use as a Carbonyl Protecting Group

In the realm of multi-step organic synthesis, the strategic protection of reactive functional groups is a cornerstone of efficient and high-yielding chemical transformations. Carbonyl groups, present in aldehydes and ketones, are highly reactive towards a wide array of nucleophiles and reducing agents. The 1,3-dioxane (B1201747) moiety serves as a robust protecting group for carbonyls, temporarily masking their reactivity to allow for chemical modifications elsewhere in the molecule.

The formation of a 1,3-dioxane, such as 2-Hexyl-4-methyl-1,3-dioxane, from a carbonyl compound and a 1,3-diol renders the carbonyl carbon significantly less electrophilic. This protection is stable under a variety of reaction conditions, particularly those that are neutral or basic. The stability of the 1,3-dioxane protecting group under these conditions allows for a broad range of synthetic transformations to be performed on other parts of the molecule without affecting the protected carbonyl group.

| Protecting Group | Carbonyl Precursor | Diol Reagent | General Stability |

| This compound | Heptanal (B48729) | 1,3-Butanediol | Stable to bases, nucleophiles, and some reducing agents. |

Note: This table illustrates the general principle of carbonyl protection using 1,3-dioxanes. Specific stability data for this compound is not available in the reviewed literature.

Role as a Reagent in Ketalization Reactions

The formation of this compound is itself a prime example of a ketalization (or more specifically, an acetalization) reaction. This reaction involves the acid-catalyzed condensation of a carbonyl compound, in this case, heptanal, with a 1,3-diol, which would be 1,3-butanediol. The formation of the cyclic acetal (B89532) is a reversible process, and the equilibrium can be driven towards the product by the removal of water, often through azeotropic distillation.

As a reagent, this compound can participate in transketalization reactions. In the presence of an acid catalyst and another carbonyl compound or diol, the components of the this compound can be exchanged. This reactivity, however, is more commonly exploited in the deprotection step, where the 1,3-dioxane is hydrolyzed in the presence of aqueous acid to regenerate the original carbonyl compound and diol.

| Reaction Type | Reactants | Catalyst | Product |

| Acetalization | Heptanal, 1,3-Butanediol | Acid (e.g., p-toluenesulfonic acid) | This compound |

| Deprotection (Hydrolysis) | This compound, Water | Acid (e.g., aqueous HCl) | Heptanal, 1,3-Butanediol |

Note: The reactions depicted are based on the fundamental principles of acetal chemistry. Detailed experimental conditions for these reactions specifically involving this compound are not documented in the available sources.

Intermediate in the Synthesis of Complex Organic Molecules

The 1,3-dioxane structure can serve as a key intermediate in the synthesis of more complex molecular architectures. By protecting a carbonyl group, chemists can carry out a series of reactions on other parts of the molecule. Once the desired transformations are complete, the 1,3-dioxane can be removed to reveal the carbonyl functionality, which can then undergo further reactions. This strategy is crucial in the total synthesis of natural products and other complex organic targets where precise control over reactivity is essential.

While there are no specific examples in the scientific literature detailing the use of this compound as an intermediate, its structural features are consistent with this role. The hexyl group could provide lipophilicity, while the methyl group on the dioxane ring could influence stereochemical outcomes in subsequent reactions.

Utility in Fine Chemical Synthesis and Materials Science Precursors

In the field of fine chemical synthesis, 1,3-dioxane derivatives can be valuable building blocks. Their stability and predictable reactivity make them suitable for constructing specialized molecules with desired properties. For instance, the 1,3-dioxane ring can be a part of a larger molecule that is a fragrance, a flavor compound, or a pharmaceutical intermediate. Some 1,3-dioxanes have been explored for their applications in the flavor and fragrance industry chemimpex.com.

In materials science, di-functional molecules are often used as precursors for polymerization reactions. While there is no specific evidence of this compound being used as a materials science precursor, related dioxane structures can be designed to contain polymerizable groups. The 1,3-dioxane unit itself can be a component of a monomer that, upon polymerization, imparts specific properties such as thermal stability or altered solubility to the resulting polymer. Research on other substituted dioxanes has shown their potential in creating new polymeric materials chemimpex.com.

Future Research Directions in 2 Hexyl 4 Methyl 1,3 Dioxane Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 2-Hexyl-4-methyl-1,3-dioxane traditionally relies on acid catalysis, which often involves corrosive reagents and generates waste. A significant future research direction is the development of environmentally benign and reusable catalytic systems. ijsdr.org Green chemistry principles are driving the exploration of solid acid catalysts, such as zeolites and montmorillonite (B579905) clays, which can be easily separated from reaction mixtures and potentially reused, minimizing waste and improving process efficiency. nih.govgoogle.com

Furthermore, the application of biocatalysis, using enzymes like lipases, presents a promising avenue for the synthesis of this compound under mild conditions. Photo-organocatalysis, utilizing light and an organic photocatalyst, is another innovative and green approach for acetalization that could be adapted for the synthesis of this specific dioxane. rsc.org Research in this area will likely focus on catalyst efficiency, selectivity, and the development of solvent-free reaction conditions to further enhance the sustainability of the synthesis. rsc.org

Table 1: Emerging Catalytic Systems for Sustainable Dioxane Synthesis

| Catalyst Type | Key Advantages | Research Focus |

| Solid Acids | Reusability, Reduced Corrosion, Ease of Separation | Optimization of catalyst structure and acidity for improved yields and selectivity. |

| Biocatalysts | High Selectivity, Mild Reaction Conditions, Biodegradability | Enzyme immobilization for enhanced stability and recyclability. |

| Photocatalysts | Green Energy Source, Neutral Reaction Conditions | Development of efficient and stable organocatalysts for visible-light applications. |

Advancements in Stereocontrol and Asymmetric Synthesis

The presence of two stereocenters in this compound means it can exist as multiple stereoisomers. The biological and material properties of these isomers can differ significantly, making stereocontrol a critical aspect of its synthesis. Future research will increasingly focus on asymmetric synthesis to selectively produce a desired stereoisomer.

A key area of advancement is the use of chiral catalysts, including chiral phosphoric acids and metal complexes with chiral ligands, to direct the stereochemical outcome of the acetalization reaction. mdpi.com Organocatalysis, in particular, has shown great promise in the asymmetric synthesis of related heterocyclic compounds and is a fertile ground for developing methods applicable to this compound. nih.gov The development of bimetallic catalytic systems, where two different metals work in concert, is another sophisticated strategy being explored to achieve high levels of enantioselectivity in the formation of cyclic acetals. nih.govsemanticscholar.org

Integrated Computational and Experimental Studies for Deeper Mechanistic Understanding

A fundamental understanding of the reaction mechanisms involved in the formation and reactions of this compound is crucial for optimizing synthetic routes and predicting reactivity. The integration of computational chemistry with experimental studies offers a powerful approach to gain this deeper insight.

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states, and elucidate the role of catalysts. scispace.comresearchgate.netresearchgate.netekb.eg These theoretical predictions can then guide experimental work, leading to a more rational and efficient research process. For instance, computational studies can help in understanding the conformational preferences of the 1,3-dioxane (B1201747) ring, which influences its reactivity. acs.org In tandem, advanced experimental techniques, such as kinetic modeling and in-situ spectroscopic analysis, can provide real-time data to validate and refine the computational models. researchgate.net This synergistic approach is expected to lead to a more comprehensive understanding of the factors controlling the synthesis and reactivity of this compound.

Exploration of Structure-Reactivity Relationships in Novel Derivatives

Investigating the relationship between the structure of this compound derivatives and their chemical reactivity is a key area for future research. By systematically modifying the substituents on the dioxane ring, researchers can fine-tune the electronic and steric properties of the molecule and study the resulting impact on its behavior in chemical reactions. nih.gov

For example, introducing different functional groups at the 2-, 4-, or 5-positions of the 1,3-dioxane ring can influence its stability and susceptibility to ring-opening reactions. researchgate.net The synthesis and systematic evaluation of a library of novel derivatives of this compound will allow for the establishment of clear structure-activity relationships. citedrive.commdpi.com This knowledge is invaluable for the rational design of new molecules with tailored properties for specific applications, potentially in fields such as materials science, agrochemicals, or as specialized solvents. chemimpex.com

Q & A

Q. What are the optimal synthetic strategies for 2-hexyl-4-methyl-1,3-dioxane, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. For 1,3-dioxane derivatives, ¹H-NMR can resolve substituent positions (e.g., methyl and hexyl groups) via coupling patterns and chemical shifts (e.g., δ 1.02 for tert-butyl groups in analogous compounds) . Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹). X-ray crystallography (via SHELX software ) provides absolute stereochemistry but requires high-purity crystals.

Advanced Research Questions

Q. How do computational models predict the thermal decomposition pathways of this compound?

Q. How can researchers resolve contradictions between experimental and computational data for 1,3-dioxane derivatives?

- Methodological Answer : Discrepancies often arise from solvent interactions or neglected steric effects in simulations. For example, computational models may underestimate steric hindrance from bulky hexyl groups, leading to mismatches in reaction rates. Validate models by:

- Explicit solvent inclusion in molecular dynamics (MD) simulations .

- Comparing experimental Gibbs free energy (ΔG) with DFT-calculated values for key intermediates.